(2-Iodo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(2-Iodo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone: is an organic compound that features a unique combination of iodine, trifluoromethyl, and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of (2-Iodo-5-(trifluoromethyl)phenyl)methanol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products:
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Deiodinated or hydrogen-substituted derivatives.
Substitution: Compounds where the iodine atom is replaced by other functional groups like azides or nitriles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to study the effects of trifluoromethyl and iodine substituents on biological activity, potentially leading to the development of new drugs.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2-Iodo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the trifluoromethyl and iodine groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: This compound shares the phenyl and iodine groups but differs in the presence of a chloro and fluorophenyl group instead of trifluoromethyl and pyrrolidine.
(2-Iodo-5-(trifluoromethyl)phenyl)methanol: This compound is a precursor in the synthesis of (2-Iodo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone and shares the trifluoromethyl and iodine groups.
Uniqueness: The presence of both trifluoromethyl and pyrrolidine groups in this compound makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[2-iodo-5-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3INO/c13-12(14,15)8-3-4-10(16)9(7-8)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDCNEWPUPLOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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